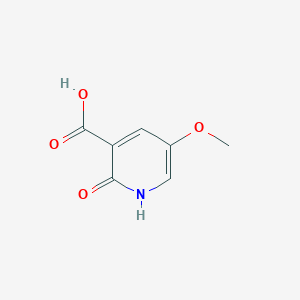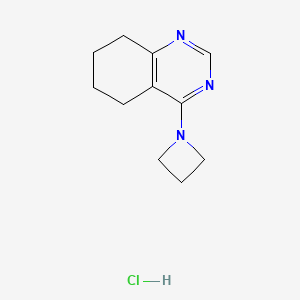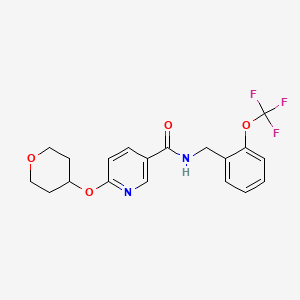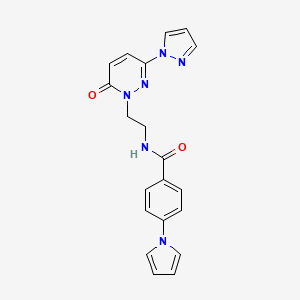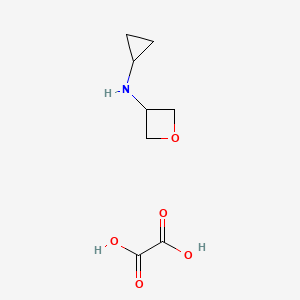
N-Cyclopropyloxetan-3-amine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclopropyloxetan-3-amine oxalate is a chemical compound with the molecular formula C8H13NO5 and a molecular weight of 203.19 g/mol . This compound is a derivative of oxetane, a four-membered ring containing one oxygen atom, and is combined with oxalic acid to form the oxalate salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyloxetan-3-amine oxalate typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylamine with oxetane derivatives under controlled conditions to form the desired amine . The reaction conditions often include the use of solvents such as methanol or acetonitrile and may require the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is then purified using techniques such as crystallization or chromatography to obtain the oxalate salt in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
N-Cyclopropyloxetan-3-amine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the oxetane ring into other functional groups.
Substitution: The amine group in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield oxetane derivatives with different functional groups, while substitution reactions can introduce various alkyl or aryl groups to the amine .
Aplicaciones Científicas De Investigación
N-Cyclopropyloxetan-3-amine oxalate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-Cyclopropyloxetan-3-amine oxalate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-Cyclopropyloxetan-3-amine oxalate include other oxetane derivatives and cyclopropylamines. Examples include:
- Cyclopropyloxetan-3-amine
- Oxetane-3-amine
- Cyclopropylamine
Uniqueness
This compound is unique due to its combination of the cyclopropyl and oxetane moieties, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
IUPAC Name |
N-cyclopropyloxetan-3-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.C2H2O4/c1-2-5(1)7-6-3-8-4-6;3-1(4)2(5)6/h5-7H,1-4H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMHAGBQISZGDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2COC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1R,2S)-2-[(3-acetylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B2420769.png)
![3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2420770.png)
![2-[1-(2-Fluoropyridine-4-carbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2420771.png)
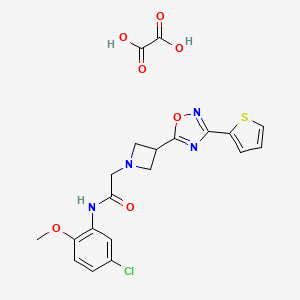
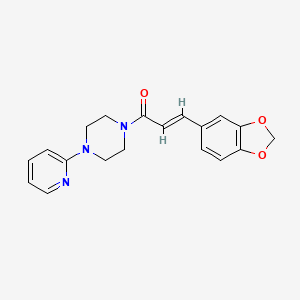
![2-Methyl-4-({1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2420776.png)
![3-(5-chloro-2-methoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2420778.png)
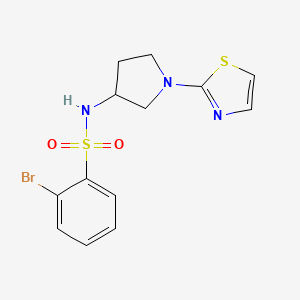
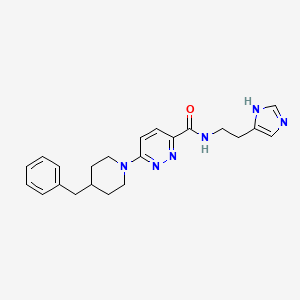
![4-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol dihydrochloride](/img/structure/B2420785.png)
